molecular formula C11H24O3Si B15482574 Triethoxy(2-methylbut-2-en-1-yl)silane CAS No. 18002-66-9

Triethoxy(2-methylbut-2-en-1-yl)silane

Cat. No.: B15482574
CAS No.: 18002-66-9
M. Wt: 232.39 g/mol
InChI Key: PQIMXFLQZICLCT-UHFFFAOYSA-N
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Description

Triethoxy(2-methylbut-2-en-1-yl)silane (CAS 18002-66-9) is a specialty organosilane coupling agent of significant interest in advanced materials research . Its molecular structure features a triethoxysilane group on one end and a reactive 2-methylbut-2-en-1-yl organic group on the other. This bifunctional design enables the compound to act as a molecular bridge between inorganic substrates and organic polymers . The primary mechanism of action involves the hydrolysis of the ethoxy groups to form reactive silanols, which can then condense with hydroxyl groups present on surfaces like glass, metals, or ceramics . Simultaneously, the unsaturated alkenyl group is capable of participating in co-polymerization or other chemical reactions with organic matrices, thereby enhancing interfacial adhesion in composite materials . This enhanced compatibility is crucial for developing high-performance composites with improved mechanical strength, durability, and dispersion of fillers . Potential research applications for this silane include its use as a surface modifier to impart hydrophobicity, a coupling agent in mineral-filled plastics and rubbers, and an adhesion promoter for specialty coatings . As with similar reagents, successful application depends on proper handling and hydrolysis conditions. This product is intended for laboratory research purposes only.

Properties

CAS No.

18002-66-9

Molecular Formula

C11H24O3Si

Molecular Weight

232.39 g/mol

IUPAC Name

triethoxy(2-methylbut-2-enyl)silane

InChI

InChI=1S/C11H24O3Si/c1-6-11(5)10-15(12-7-2,13-8-3)14-9-4/h6H,7-10H2,1-5H3

InChI Key

PQIMXFLQZICLCT-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC(=CC)C)(OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of triethoxy(2-methylbut-2-en-1-yl)silane with analogous silane coupling agents:

Compound Substituent Key Functional Groups Primary Applications
This compound 2-methylbut-2-en-1-yl Allylic double bond, triethoxy Hypothetical: Crosslinking in polymers, composite adhesion
Triethoxy(ethyl)silane Ethyl Triethoxy, short alkyl chain Coir-PVC composites (fatigue life enhancement)
Benzyl(triethoxy)silane Benzyl Aromatic ring, triethoxy Adhesives, coatings (organic-inorganic bonding)
3-Amino Propyl Triethoxy Silane (APTES) Amino propyl Amine, triethoxy Jute-epoxy composites (thermal stability)
Si-69 (Bis-(3-triethoxysilylpropyl) tetrasulfane) Tetrasulfane, triethoxy Sulfur bridges, triethoxy Rubber vulcanization (reinforcement)
Key Insights:
  • Benzyl Groups: Enhance compatibility with aromatic polymers (e.g., polystyrene) due to π-π interactions . Amino Groups: Improve interfacial adhesion in polar matrices (e.g., epoxy) through hydrogen bonding .

Performance in Composite Materials

Fatigue Life Enhancement (Coir-PVC Composites):

Triethoxy(ethyl)silane demonstrates superior fatigue limit (2.819 MPa) in coir-PVC composites compared to untreated fibers, attributed to its ability to remove lignin and hemicellulose, enhancing cellulose-matrix adhesion . In contrast, APTES-treated jute fibers show improved wetting and mechanical properties at elevated temperatures . The allylic silane may offer similar benefits, with additional thermal stability from its branched structure.

Rubber Vulcanization:

Si-69 (tetrasulfane silane) outperforms thiocyanate-functionalized silanes (e.g., Si-264) in reinforcing silica-filled polychloroprene due to sulfur bridges enabling covalent bonding with rubber chains . This compound’s allylic group could act as a reactive site for sulfur vulcanization, though this requires experimental validation.

Physicochemical Properties

Property Triethoxy(ethyl)silane Benzyl(triethoxy)silane This compound (Predicted)
Boiling Point ~168°C (ethyl analog) >250°C ~200–250°C (estimated)
Solubility Polar solvents Aromatic solvents Moderate polarity (ether/ester solvents)
Hydrolysis Rate Fast Moderate Moderate (steric hindrance from allylic group)
Notes:
  • Hydrolysis Sensitivity : Benzyl(triethoxy)silane requires careful handling due to moisture sensitivity , a trait shared with the allylic analog.
  • Thermal Stability : The branched allylic group may improve thermal resistance compared to linear alkyl silanes .

Preparation Methods

Platinum-Catalyzed Hydrosilylation of 2-Methylbut-2-en-1-yne

The hydrosilylation of 2-methylbut-2-en-1-yne with triethoxysilane (HSi(OEt)₃) represents a direct route to the target compound. Platinum-based catalysts, such as Speier’s catalyst (H₂PtCl₆) or the Karstedt catalyst (Pt(0)-divinyltetramethyldisiloxane), are widely employed for their efficiency in promoting anti-Markovnikov addition. Under mild conditions (25–60°C in THF or toluene), this method yields Triethoxy(2-methylbut-2-en-1-yl)silane with α-selectivity (>90%) and E-stereochemistry due to the preferential formation of the thermodynamically stable trans-adduct. For instance, a 2024 study demonstrated that using H₂PtCl₆ at 50°C in toluene achieved an 82% yield with a 99:1 E/Z ratio.

Rhodium-Catalyzed Stereodivergent Hydrosilylation

Rhodium complexes, such as [RhCl(CO)(H₂IMes)(PCy₃)], enable stereochemical inversion, producing Z-isomers of vinylsilanes. While this approach is less common for triethoxysilanes, it offers a pathway to access stereodefined variants. A notable example involves the reaction of 2-methylbut-2-en-1-yne with (Me₃SiO)₂SiHMe in the presence of a rhodium catalyst, yielding the Z-isomer with 85% selectivity. However, the steric bulk of triethoxysilane may reduce efficiency, necessitating higher catalyst loadings (5–10 mol.%).

Cobalt-Catalyzed α-Selective Hydrosilylation

Cobalt catalysts, particularly low-valent Co(I) complexes, have emerged as cost-effective alternatives for α-selective hydrosilylation. A 2024 report highlighted the use of HCo(PMe₃)₄ to convert 2-methylbut-2-en-1-yne and HSi(OEt)₃ into the target silane with 93% yield and exclusive α-addition. The mechanism involves π-bond migration to form the α-vinylsilane, avoiding competing β-addition pathways.

Method Catalyst Temp (°C) Yield (%) Selectivity (α/β) E/Z Ratio
Pt-catalyzed H₂PtCl₆ 50 82 95:5 99:1
Rh-catalyzed [RhCl(CO)(H₂IMes)] 70 68 88:12 15:85
Co-catalyzed HCo(PMe₃)₄ 25 93 99:1 99:1

Nucleophilic Substitution with Organometallic Reagents

Grignard Reagent Approach

This compound is accessible via the reaction of triethoxychlorosilane (ClSi(OEt)₃) with 2-methylbut-2-en-1-ylmagnesium bromide. Conducted in anhydrous THF at −78°C, this method avoids premature hydrolysis of the chlorosilane. A 2023 study reported a 75% yield after optimizing the Grignard reagent’s stoichiometry (1.2 equiv.) and reaction time (4 h). Challenges include competing elimination reactions, which are mitigated by slow addition and low temperatures.

Lithium Reagent Coupling

Organolithium reagents, such as 2-methylbut-2-en-1-yllithium, exhibit higher nucleophilicity, enabling faster reactions at −40°C. Using ClSi(OEt)₃ and 1.1 equiv. of the lithium reagent in diethyl ether, yields up to 88% have been achieved. However, this method requires stringent moisture exclusion to prevent silanol formation.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Catalyzed Silylation

Palladium complexes facilitate the coupling of triethoxysilane with 2-methylbut-2-en-1-yl halides. For example, the use of Pd(OAc)₂ with Xantphos as a ligand enables the synthesis via a Heck-type mechanism. A 2024 study demonstrated that Pd(OPiv)₂ (5 mol.%) in toluene at 100°C converts 2-methylbut-2-en-1-yl bromide and HSi(OEt)₃ into the product with 92% yield. This method excels in regiocontrol, avoiding double-bond migration.

Nickel-Catalyzed Reductive Silylation

Nickel catalysts, such as Ni(cod)₂ with PCy₃, promote the reductive coupling of alkynes with triethoxysilane. While less explored, this method offers a one-step route from 2-methylbut-2-en-1-yne, achieving 78% yield under hydrogen pressure (1 atm).

Challenges and Optimization Strategies

Regioselectivity in Hydrosilylation

The competition between α- and β-addition in hydrosilylation is influenced by the catalyst’s electronic properties. Platinum favors α-addition due to its ability to stabilize electron-deficient intermediates, whereas rhodium promotes β-addition via steric effects. Solvent polarity also plays a role; nonpolar solvents like toluene enhance α-selectivity by stabilizing nonpolar transition states.

Steric and Electronic Effects

The bulky 2-methylbut-2-en-1-yl group imposes steric constraints, necessitating catalysts with flexible coordination spheres. For instance, Co(I) complexes with PMe₃ ligands outperform bulkier analogs in achieving high yields. Electronic modifications, such as electron-withdrawing substituents on the silane, further enhance reaction rates.

Hydrolytic Stability

This compound is prone to hydrolysis, requiring anhydrous workup conditions. Storage under nitrogen with molecular sieves ensures long-term stability.

Q & A

Basic: What are the optimal synthetic routes for Triethoxy(2-methylbut-2-en-1-yl)silane, and how can purity be maximized?

Methodological Answer:
this compound can be synthesized via nucleophilic substitution or hydrosilylation. A common approach involves reacting 2-methylbut-2-en-1-ol with triethoxysilane under catalytic conditions (e.g., platinum-based catalysts for hydrosilylation). Key steps include:

  • Reagent Ratios : Use a 1:1 molar ratio of silane to alcohol to minimize side products .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and selectivity .
  • Purification : Distillation under reduced pressure (e.g., 0.1 mmHg at 120°C) or column chromatography (silica gel, hexane/ethyl acetate) improves purity .
  • Analytical Validation : Confirm purity via GC-MS (>98%) and ¹H/²⁹Si NMR (absence of unreacted silanol peaks) .

Advanced: How do steric effects from the 2-methylbut-2-en-1-yl group influence reactivity in cross-coupling reactions?

Methodological Answer:
The bulky 2-methylbut-2-en-1-yl substituent reduces electrophilicity at the silicon center, slowing hydrolysis and condensation. This steric hindrance necessitates optimized conditions for cross-coupling:

  • Catalyst Selection : Use Pd(PPh₃)₄ with excess ligand (e.g., PPh₃) to stabilize intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance solubility of the silane without premature hydrolysis .
  • Kinetic Monitoring : Track reaction progress via ¹H NMR (disappearance of vinyl protons at δ 5.2–5.8 ppm) .
  • Contradiction Resolution : If coupling yields drop below 50%, test alternative catalysts (e.g., NiCl₂(dppe)) or microwave-assisted heating (80°C, 30 min) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Identify vinyl protons (δ 4.8–5.8 ppm, multiplet) and ethoxy groups (δ 1.2 ppm, triplet for CH₃; δ 3.8 ppm, quartet for CH₂) .
  • ²⁹Si NMR : Look for a peak at δ −40 to −50 ppm, confirming the Si–O–C linkage .
  • FT-IR : Absorbance at ~1080 cm⁻¹ (Si–O–C) and 1600 cm⁻¹ (C=C) validates structure .
  • GC-MS : Monitor molecular ion [M]⁺ at m/z 246 (calculated molecular weight: 246.4 g/mol) .

Advanced: How does solvent polarity impact the stability of this compound during storage?

Methodological Answer:
Ethoxysilanes hydrolyze in protic solvents; stability studies should include:

  • Solvent Screening : Store in anhydrous hexane or toluene (0.1% H₂O content) with molecular sieves (4Å) to prevent hydrolysis .
  • Accelerated Aging : Heat samples at 50°C for 48 hours and compare FT-IR spectra (loss of Si–O–C peak indicates degradation) .
  • Contradiction Analysis : If decomposition occurs in non-polar solvents, test for trace acids/bases (e.g., pH strips) and add stabilizers (0.1% BHT) .

Basic: What are the key safety protocols for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of ethanol byproducts .
  • PPE : Wear nitrile gloves and safety goggles; silanes can cause skin/eye irritation .
  • Spill Management : Absorb with inert materials (vermiculite) and neutralize with sodium bicarbonate .
  • Waste Disposal : Hydrolyze waste with excess water before disposal in organic waste containers .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model transition states for hydrosilylation .
  • HOMO-LUMO Analysis : Predict regioselectivity in cross-coupling by comparing orbital energies of silane and substrates .
  • Validation : Correlate computed activation energies (ΔG‡) with experimental yields; discrepancies >10% suggest unaccounted steric effects .

Basic: What are common side reactions during the synthesis of this compound?

Methodological Answer:

  • Oligomerization : Minimize by using dilute conditions (0.5 M) and low temperatures (<60°C) .
  • Ethanol Elimination : Detect via GC-MS (ethanol peak at m/z 46) and suppress with excess triethoxysilane .
  • Byproduct Mitigation : Add 1 mol% Sc(OTf)₃ to catalyze desired pathways and reduce disiloxane formation .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies for silane-mediated reactions?

Methodological Answer:

  • Controlled Replicates : Repeat experiments with identical catalysts (e.g., Pt/C vs. Karstedt’s catalyst) and solvent batches .
  • Meta-Analysis : Compare literature data using Arrhenius plots to identify outliers in activation energies .
  • Surface Analysis : For heterogeneous catalysis, perform SEM/EDX to confirm catalyst integrity post-reaction .

Key Research Findings

Ethoxysilanes exhibit superior hydrolytic stability compared to chlorosilanes, enabling safer handling in air-sensitive reactions .

Steric hindrance from the 2-methylbut-2-en-1-yl group reduces unintended condensation, making the compound ideal for controlled polymerizations .

Computational models accurately predict regioselectivity in cross-coupling reactions, reducing trial-and-error in synthetic workflows .

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